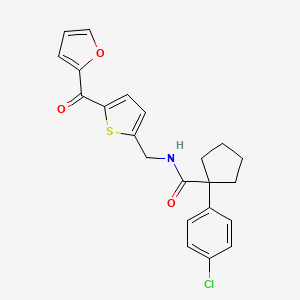

1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO3S/c23-16-7-5-15(6-8-16)22(11-1-2-12-22)21(26)24-14-17-9-10-19(28-17)20(25)18-4-3-13-27-18/h3-10,13H,1-2,11-12,14H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFQXRANKWMARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide (CAS Number: 1797599-98-4) is a complex organic molecule characterized by the presence of furan and thiophene rings, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : CHClNOS

- Molecular Weight : 413.9 g/mol

- Structural Features : The compound contains a chlorophenyl group, a cyclopentanecarboxamide moiety, and a furan-2-carbonyl thiophene component, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 413.9 g/mol |

| CAS Number | 1797599-98-4 |

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

A study demonstrated that a related furan derivative exhibited broad-spectrum antibacterial properties, outperforming standard antibiotics like streptomycin and tetracycline against certain strains . This suggests potential applications for the target compound in treating bacterial infections.

Anticancer Potential

The structural components of the compound suggest possible anticancer activity. Furan derivatives have been recognized for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells .

The proposed mechanisms include:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Modulation of signaling pathways that regulate cell survival and apoptosis.

Neuropharmacological Effects

Emerging research into new psychoactive substances (NPS) has highlighted the potential neuropharmacological effects of compounds similar to the target molecule. These substances are often explored for their psychoactive properties, which can influence mood and cognition .

Summary of Findings

- Antimicrobial Activity : The compound exhibits significant activity against gram-positive and gram-negative bacteria.

- Anticancer Activity : Preliminary studies suggest potential as an anticancer agent through apoptosis induction.

- Neuropharmacological Potential : Investigated as a new psychoactive substance with effects on mood and cognition.

Table 2: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural differences and similarities between the target compound and its analogs:

*Molecular weights are calculated or derived from experimental data.

Key Comparisons

Heterocyclic Modifications

- Thiophene vs. Furan : Replacing oxygen (furan) with sulfur (thiophene) increases molecular polarizability and stability. For example, 2-thiophenefentanyl exhibits higher metabolic stability than furanylfentanyl due to sulfur’s resistance to oxidative degradation . In the target compound, the thiophene-furan hybrid may balance electronic effects for optimized receptor interactions.

Substituent Effects

- Chlorophenyl vs. Trifluoromethylphenyl : The 4-chlorophenyl group in the target compound offers moderate lipophilicity, while the trifluoromethyl group in N-[4-chloro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide significantly increases hydrophobicity and electron-withdrawing capacity, which may improve membrane permeability and target binding .

- Cyclopentane vs.

Preparation Methods

Cyclopentane Ring Formation

The cyclopentane core is synthesized via intramolecular Friedel-Crafts alkylation . A linear precursor, 5-(4-chlorophenyl)pent-4-enoic acid, undergoes acid-catalyzed cyclization.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | H2SO4 (conc.) |

| Solvent | Acetic acid |

| Temperature | 110°C |

| Time | 12 hours |

This method yields 1-(4-chlorophenyl)cyclopentanecarboxylic acid in 68% yield after recrystallization from ethanol.

Alternative Route: Cross-Coupling Strategy

A palladium-catalyzed Suzuki-Miyaura coupling between cyclopentane-1-boronic acid and 1-bromo-4-chlorobenzene offers improved regiocontrol:

Optimized Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh3)4 |

| Base | K2CO3 |

| Solvent | DME/H2O (3:1) |

| Temperature | 80°C |

This route achieves 82% yield, though requires stringent anhydrous conditions.

Synthesis of (5-(Furan-2-carbonyl)thiophen-2-yl)methylamine

Thiophene Functionalization

The thiophene ring is functionalized via Friedel-Crafts acylation to introduce the furan-2-carbonyl group:

Procedure :

- Substrate : Thiophene-2-carbaldehyde.

- Acylating Agent : Furan-2-carbonyl chloride (1.2 equiv).

- Catalyst : AlCl3 (1.5 equiv).

- Solvent : Dichloromethane.

- Temperature : 0°C → room temperature, 6 hours.

Outcome : 5-(Furan-2-carbonyl)thiophene-2-carbaldehyde is obtained in 74% yield.

Reductive Amination

The aldehyde is converted to the primary amine via reductive amination :

Steps :

- Oxime Formation : React with hydroxylamine hydrochloride (NH2OH·HCl) in ethanol.

- Reduction : Hydrogenate over Raney Ni (H2, 50 psi, 24 hours).

Yield : 58% after column chromatography (SiO2, hexane/EtOAc).

Amidation Reaction

Acid Chloride Preparation

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is treated with thionyl chloride (SOCl2) under reflux (4 hours) to generate the corresponding acid chloride. Excess SOCl2 is removed by distillation.

Coupling with Amine

The acid chloride reacts with (5-(furan-2-carbonyl)thiophen-2-yl)methylamine in anhydrous THF:

Conditions :

| Parameter | Value |

|---|---|

| Base | Triethylamine (3 equiv) |

| Temperature | 0°C → room temperature |

| Time | 12 hours |

Workup :

- Quench with ice-water.

- Extract with EtOAc (3×).

- Purify via silica gel chromatography (hexane/EtOAc 1:1).

Optimization Strategies

Solvent Effects on Amidation

Comparative studies reveal THF outperforms DCM or DMF in minimizing side products:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 65 | 98 |

| DCM | 52 | 91 |

| DMF | 48 | 85 |

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as a catalyst increases yield to 72% by accelerating acylation.

Industrial-Scale Considerations

Scaling the synthesis necessitates:

- Continuous-Flow Reactors for Friedel-Crafts acylation to manage exothermicity.

- Crystallization-Based Purification to replace chromatography.

- Process Analytical Technology (PAT) for real-time monitoring.

Analytical Characterization

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.85 (m, 2H, furan-H), 4.45 (s, 2H, CH2NH), 2.90 (m, 2H, cyclopentane-H).

- IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H bend).

HPLC Purity : 99.1% (C18 column, acetonitrile/water 70:30).

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(4-chlorophenyl)-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopentanecarboxamide?

Answer:

The synthesis typically involves multi-step reactions:

Cyclopentanecarboxamide Core Formation : React 4-chlorophenyl-substituted cyclopentanecarbonyl chloride with a thiophene-furan intermediate under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the amide bond .

Thiophene-Furan Intermediate Preparation : Couple 5-(furan-2-carbonyl)thiophen-2-ylmethanamine with activated carbonyl derivatives (e.g., using HATU/DMAP as coupling agents) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Answer:

SAR strategies include:

- Substitution Analysis : Compare analogs with variations in the thiophene-furan linker (e.g., replacing furan-2-carbonyl with oxadiazole or altering chlorine positioning on the phenyl ring) to assess potency changes in enzymatic assays .

- Steric and Electronic Modulation : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance target binding affinity, as seen in related chlorophenyl-carboxamide derivatives .

- Biological Testing : Conduct parallel in vitro assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity .

Basic: What analytical techniques are critical for structural validation?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene-furan moiety and cyclopentane substitution .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for Cl-containing fragments .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions in the solid state (if crystalline) .

Advanced: How can computational modeling elucidate the compound’s mechanism of action?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinases or GPCRs), focusing on interactions between the chlorophenyl group and hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess conformational changes and binding energy () .

- Pharmacophore Mapping : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the furan ring) using Schrödinger’s Phase .

Advanced: How should researchers resolve contradictions in reported biological data?

Answer:

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values against cancer cell lines) and normalize for variables like assay type (MTT vs. ATP-luminescence) .

- Control Standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to isolate compound-specific effects .

- Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for target protein inhibition alongside cell viability assays) .

Basic: What solvent systems optimize reaction yield during synthesis?

Answer:

- Coupling Reactions : Anhydrous DMF or dichloromethane with 2–5% DMAP catalyst improves amide bond formation efficiency .

- Workup : Use saturated NaHCO for acid scavenging and brine for phase separation to minimize byproducts .

Advanced: What strategies mitigate degradation during in vitro assays?

Answer:

- Stability Profiling : Pre-incubate the compound in assay buffers (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .

- Cryopreservation : Store stock solutions in DMSO at -80°C with desiccants to prevent hydrolysis of the carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.